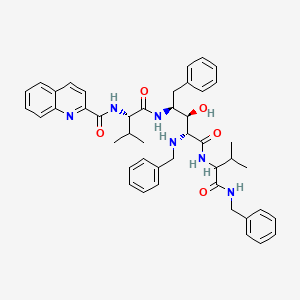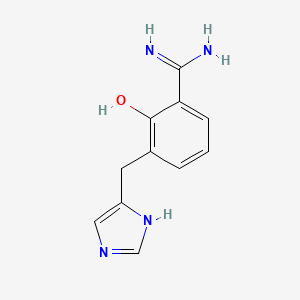
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a dioxaphosphepane ring, which includes both oxygen and phosphorus atoms, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of appropriate phosphoranes with alcohols or diols under controlled conditions. One common method includes the reaction of a phosphorane with 2-methylpropanol in the presence of a catalyst to form the desired dioxaphosphepane ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions where the dioxaphosphepane ring is opened and substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted dioxaphosphepanes, depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various phosphorus-containing compounds and materials.
Mécanisme D'action
The mechanism by which 2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxaphosphepane ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound’s unique structure allows it to participate in various biochemical pathways, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylpropyl-1,3,2-dioxaphospholane 2-oxide
- 2-Isopropyl-1,3,2-dioxaphosphepane 2-oxide
Uniqueness
2-(2-Methylpropyl)-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific substitution pattern and the presence of the dioxaphosphepane ring This structural uniqueness imparts distinct chemical and physical properties, making it different from other similar compounds
Propriétés
Numéro CAS |
118792-99-7 |
|---|---|
Formule moléculaire |
C8H17O3P |
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
2-(2-methylpropyl)-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C8H17O3P/c1-8(2)7-12(9)10-5-3-4-6-11-12/h8H,3-7H2,1-2H3 |
Clé InChI |
JSTJZACKEUFAJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CP1(=O)OCCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


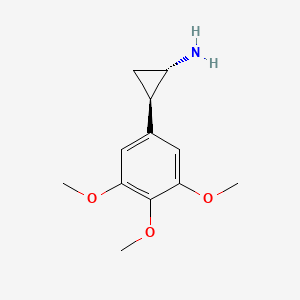

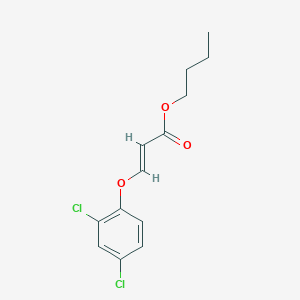
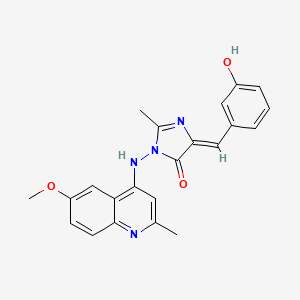
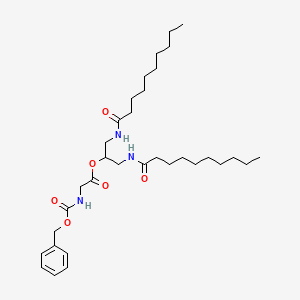
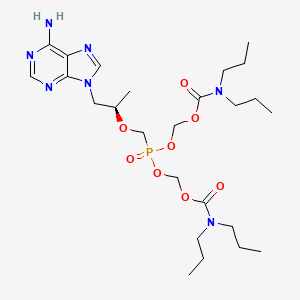
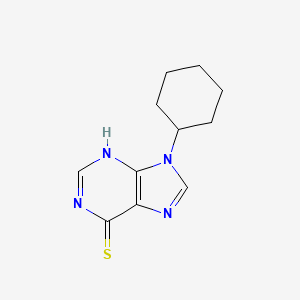

![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)


